Cefixime trihydrate

Overview

Description

Cefixime trihydrate is used to treat bacterial infections in many different parts of the body. It belongs to the class of medicines known as cephalosporin antibiotics. It works by killing bacteria or preventing their growth .

Molecular Structure Analysis

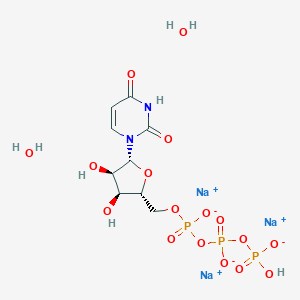

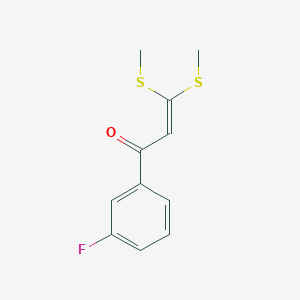

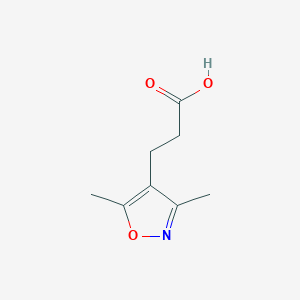

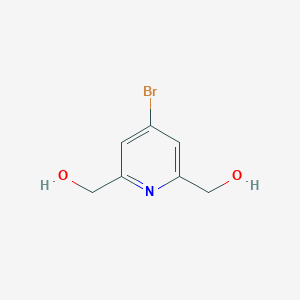

The molecular formula of Cefixime trihydrate is C16H15N5O7S2.3H2O . It has a molecular weight of 507.50 .Chemical Reactions Analysis

Cefixime trihydrate has been studied in various chemical reactions. For instance, it has been involved in an oxidative coupling reaction with thiamine hydrochloride in the presence of a basic medium, using potassium ferricyanide as an oxidant . Another study discussed the formation of a bluish-green ion-pair complex of Cefixime trihydrate with bromophenol blue in dimethyl sulfoxide (DMSO)-acetonitrile medium .Physical And Chemical Properties Analysis

Cefixime trihydrate is a white to light yellow crystalline powder. It is freely soluble in methanol and propylene glycol, partially soluble in ethanol and acetone, and practically insoluble in ether, ethyl acetate, hexane, and water .Scientific Research Applications

Solubility Enhancement

Cefixime trihydrate’s solubility can be enhanced using different polymers like polyethylene glycol 4000 and 6000 and Soluplus® . This enhancement of solubility can lead to improved dissolution and stability of the drug . Different solid dispersions have been prepared using conventional methods and supercritical fluid technology .

Solid Dispersion

Solid dispersion is a method used to enhance the solubility of drugs that are poorly water-soluble . It represents the dispersion of active ingredients in an inert carrier matrix at a solid state . The mechanisms by which solid dispersion increases the solubility and dissolution rate of poorly water-soluble drugs include a reduction in particle size, changing the drug from crystalline to amorphous state, production of particles with higher porosity, and improving particles’ wettability .

Antibacterial Applications

Cefixime trihydrate is one of the third-generation cephalosporin broad-spectrum antibiotics . It works by inhibiting bacterial growth by preventing the formation of their cell walls .

Orodispersible Film Development

Cefixime trihydrate has been used in the development of orodispersible films . These films are designed to enhance water solubility and mask the bitter taste of the drug .

Wound Infections

There is research being conducted on the application of Cefixime trihydrate in topical gels for wound infections .

Pharmaceutical Formulation

Cefixime trihydrate is used in the formulation of tablets . The Fourier Transform Infrared (FTIR) studies are conducted to characterize the formulation .

Mechanism of Action

Target of Action

Cefixime trihydrate primarily targets the penicillin-binding proteins (PBPs) . These proteins are a family of enzymes that play a crucial role in the synthesis and remodeling of the bacterial cell wall, specifically the glycopeptide polymer known as peptidoglycan .

Mode of Action

Cefixime trihydrate, being a third-generation cephalosporin, inhibits the PBPs . This inhibition disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The beta-lactam ring of cefixime binds to the PBPs, leading to bacterial cell lysis .

Biochemical Pathways

The primary biochemical pathway affected by cefixime trihydrate is the synthesis of the bacterial cell wall . By inhibiting the PBPs, cefixime prevents the formation of the final 3D structure of the bacterial cell wall, thereby inhibiting bacterial cell wall peptidoglycan synthesis .

Pharmacokinetics

Cefixime trihydrate exhibits an absorption rate of 40% to 50% . Its capsule form has a reduced area under the curve (auc) and maximum concentration (cmax) when taken with food . It is widely distributed throughout the body and reaches therapeutic concentration in most tissues and body fluids . About 50% of the absorbed dose is excreted in the urine as active drug, and 10% is excreted in the feces . The elimination half-life varies, with an average of 3 to 4 hours in individuals with normal renal function .

Result of Action

The result of cefixime trihydrate’s action is the loss of bacterial cell wall integrity, leading to bacterial cell death . This makes it effective against both gram-positive and gram-negative bacterial infections .

Action Environment

The action of cefixime trihydrate can be influenced by environmental factors. For instance, the presence of certain beta-lactamase enzymes can affect the stability of cephalosporins . Third-generation cephalosporins like cefixime have been shown to have more stability in the presence of beta-lactamases compared to first- and second-generation cephalosporins . Additionally, the bioavailability of cefixime can be affected by food intake .

Safety and Hazards

Cefixime trihydrate may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may be harmful if inhaled, may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed .

properties

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O7S2.3H2O/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7;;;/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27);3*1H2/b20-9-;;;/t10-,14-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYWNMVPZOAFOQ-NABDTECSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefixime trihydrate | |

CAS RN |

125110-14-7 | |

| Record name | Cefixime [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125110147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-,hydrate (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFIXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97I1C92E55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Cefixime Trihydrate exert its antibacterial effect?

A1: Cefixime Trihydrate, a third-generation cephalosporin antibiotic, acts by inhibiting the enzyme transpeptidase, a crucial component in the synthesis of bacterial cell walls. [, , , , , , , ] By binding to transpeptidase, Cefixime Trihydrate prevents the cross-linking of peptidoglycans, leading to a weakened cell wall and ultimately bacterial cell death.

Q2: What is the molecular formula and weight of Cefixime Trihydrate?

A2: The molecular formula of Cefixime Trihydrate is C16H15N5O7S2 ⋅ 3H2O, and its molecular weight is 507.50 g/mol. []

Q3: What spectroscopic techniques are commonly employed to characterize Cefixime Trihydrate?

A3: Researchers utilize a range of spectroscopic techniques, including UV-Visible spectrophotometry, Fourier Transform Infrared (FT-IR) spectroscopy, and X-ray diffraction (XRD), to characterize Cefixime Trihydrate. [, , , , , , , , , , , , , , , , , ] UV-Visible spectrophotometry is particularly useful for quantitative analysis and assessing degradation products. FT-IR spectroscopy provides information about the functional groups present in the molecule, while XRD helps determine the crystal structure and polymorphism.

Q4: How does the presence of pharmaceutical excipients affect the stability of Cefixime Trihydrate?

A4: Studies have shown that certain excipients can influence the degradation rate of Cefixime Trihydrate under stress conditions like sunlight, UV light, and heat. [] Some excipients may act as stabilizers, while others might accelerate degradation. Therefore, careful selection of excipients is crucial during formulation development.

Q5: What are the common degradation pathways of Cefixime Trihydrate under stress conditions?

A5: Cefixime Trihydrate is susceptible to degradation under exposure to sunlight, UV light, and heat, leading to the formation of various degradation products. [, ] The specific degradation pathways and products can vary depending on the type and intensity of the stress condition.

Q6: What is the solubility profile of Cefixime Trihydrate?

A6: Cefixime Trihydrate exhibits limited solubility in water, posing challenges for achieving desired bioavailability. [, , , ] It is soluble in methanol but practically insoluble in water. []

Q7: What strategies are employed to enhance the solubility and dissolution rate of Cefixime Trihydrate?

A7: Various techniques are employed to enhance Cefixime Trihydrate solubility and dissolution, including:

- Solid dispersions: This involves dispersing the drug in a hydrophilic carrier, such as urea or polyethylene glycols (PEG), to improve its wettability and dissolution. [, , , , ]

- Hydrotropic solubilization: Utilizing hydrotropic agents like sodium acetate trihydrate can significantly enhance the aqueous solubility of Cefixime Trihydrate. []

Q8: What types of formulations have been explored for Cefixime Trihydrate delivery?

A8: Researchers have investigated various formulations for Cefixime Trihydrate delivery, including:

- Tablets: Conventional, bilayer, floating, and sustained-release matrix tablets have been developed. [, , , ] These formulations aim to improve drug release profiles and potentially reduce dosing frequency.

- Gels: Topical gels loaded with Cefixime Trihydrate have shown promise for treating bacterial wound infections. []

- Transdermal patches: Chitosan-alginate transdermal patches have been explored to deliver Cefixime Trihydrate directly to the systemic circulation, potentially offering advantages like sustained release and improved patient compliance. [, ]

- Microspheres: Microencapsulation of Cefixime Trihydrate in natural and synthetic polymers has been investigated as a means to achieve controlled drug release and target specific tissues. []

Q9: What analytical methods are commonly employed for the quantification of Cefixime Trihydrate in pharmaceutical formulations?

A9: Several analytical methods are used for Cefixime Trihydrate quantification:

- High-Performance Liquid Chromatography (HPLC): This versatile technique, particularly RP-HPLC, is widely used for separating and quantifying Cefixime Trihydrate in pharmaceutical formulations and biological samples. [, , , , , ]

- UV-Visible Spectrophotometry: This method offers simplicity and cost-effectiveness for quantifying Cefixime Trihydrate, especially in combination with derivative spectrophotometry or absorbance ratio methods to overcome interference from other components. [, , , , , , ]

- High-Performance Thin Layer Chromatography (HPTLC): This method provides a rapid and efficient approach for the separation and quantification of Cefixime Trihydrate, particularly in combination with densitometry. [, , , ]

Q10: What are the key considerations for analytical method validation of Cefixime Trihydrate assays?

A10: Analytical method validation for Cefixime Trihydrate assays needs to adhere to ICH guidelines and demonstrate:

Q11: What techniques are used to analyze the degradation products of Cefixime Trihydrate?

A11: HPLC and TLC are common techniques for separating and identifying the degradation products of Cefixime Trihydrate formed under stress conditions. [] These methods allow researchers to assess the stability of the drug and develop stable formulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)

![(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B53161.png)